molecular formula C14H12ClFN2O B2989800 N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide CAS No. 2415470-04-9

N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide

Cat. No.: B2989800
CAS No.: 2415470-04-9
M. Wt: 278.71
InChI Key: MCADFZOKBUDMKS-UHFFFAOYSA-N
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Description

This compound is a pyridine-based carboxamide derivative featuring a 2-chlorobenzyl substituent at the amide nitrogen, a fluorine atom at the pyridine ring’s 5-position, and a methyl group at the 3-position. The fluorine atom likely enhances metabolic stability and bioavailability, while the methyl group contributes steric effects and lipophilicity .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-9-6-11(16)8-17-13(9)14(19)18-7-10-4-2-3-5-12(10)15/h2-6,8H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCADFZOKBUDMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NCC2=CC=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide, identified by its CAS number 2415566-62-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H12_{12}ClFN2_2O
  • Molecular Weight : 278.71 g/mol
  • Structural Features : The compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in various signaling pathways.

  • Enzyme Inhibition : Early research indicates that this compound might inhibit enzymes related to cell proliferation and apoptosis, similar to other carboxamide derivatives.
  • Receptor Interaction : The presence of the chlorophenyl group suggests potential interactions with neurotransmitter receptors or ion channels, which could modulate physiological responses.

Biological Activity Overview

Activity TypeDescription
Antitumor Activity Exhibits cytotoxic effects on various cancer cell lines, inducing apoptosis in a dose-dependent manner.
Antimicrobial Effects Preliminary data indicate potential antimicrobial properties against specific bacterial strains.
Neuroprotective Effects May offer protective effects in neurodegenerative models, although further studies are needed.

Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

  • Cell Lines Tested : FaDu (head and neck squamous cell carcinoma), Cal-27, and SCC-9.
  • Key Findings : The compound showed a higher apoptotic rate compared to control groups, suggesting its potential as an antitumor agent.

Antimicrobial Activity

In vitro assays were performed to evaluate the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that:

  • Effective Concentration : The compound displayed notable activity at concentrations ranging from 10 µg/mL to 50 µg/mL.
  • Mechanism : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Comparison with Similar Compounds

Structural and Electronic Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Applications
Target Compound Pyridine-carboxamide 5-F, 3-Me, 2-chlorobenzyl ~308 Research (unpublished)
Cumyluron Urea 2-chlorobenzyl, cumyl ~313 Herbicide
6-Chloro-2-(4-Fluorophenyl)-...-carboxamide Furopyridine 4-F-phenyl, pyrimidine-cyclopropylcarbamoyl ~600 Medicinal chemistry lead
Nitenpyram Nitroethenediamine 6-chloropyridinylmethyl ~271 Insecticide

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